![molecular formula C20H40ClNO3 B561697 Ethyl-D-erythro-sphingosinate Hydrochloride CAS No. 355803-79-1](/img/structure/B561697.png)
Ethyl-D-erythro-sphingosinate Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Chemical Structure and Configuration Analysis
- Kiss, Fodor, and Banfi (1954) conducted a study on sphingosine, revealing its cleavage by ozonolysis into various compounds, leading to the identification of its belonging to the D-erythro-series. This study contributes to the understanding of the chemical structure and configuration of sphingosine-related compounds, including Ethyl-D-erythro-sphingosinate Hydrochloride (Kiss, J., Fodor, G., & Banfi, D., 1954).
2. Synthesis and Characterization Techniques
- Shoyama, Okabe, Kishimoto, and Costello (1978) described a small-scale synthesis of various sphingosine stereoisomers, suitable for the synthesis of tritium-labeled compounds, which is relevant for the synthesis of Ethyl-D-erythro-sphingosinate Hydrochloride (Shoyama, Y., Okabe, H., Kishimoto, Y., & Costello, C., 1978).
- Cohen, Barenholz, Gatt, and Dagan (1984) developed a semisynthetic procedure for preparing various D-erythro sphingomyelins, highlighting methodologies that could be applied in the study of Ethyl-D-erythro-sphingosinate Hydrochloride (Cohen, R., Barenholz, Y., Gatt, S., & Dagan, A., 1984).
3. Enzymatic Interaction and Inhibition Studies
- Igarashi, Hakomori, Toyokuni, Dean, Fujita, Sugimoto, Ogawa, el-Ghendy, and Racker (1989) investigated the effects of chemically well-defined sphingosines and their derivatives on kinase activity. Their findings could inform research on the interactions of Ethyl-D-erythro-sphingosinate Hydrochloride with various enzymes (Igarashi, Y., Hakomori, S., Toyokuni, T., Dean, B., Fujita, S., Sugimoto, M., Ogawa, T., el-Ghendy, K., & Racker, E., 1989).
4. Sphingolipid Metabolic Pathway and Therapeutic Potential
- Sharma (2011) explored the sphingolipid metabolic pathway, focusing on the development of novel sphingo-guanidines as inhibitors of SphK. This research provides insights into the potential therapeutic applications of sphingosine derivatives, which may include Ethyl-D-erythro-sphingosinate Hydrochloride (Sharma, A. K., 2011).
Eigenschaften
IUPAC Name |
ethyl (E,2R,3R)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2;/h16-19,22H,3-15,21H2,1-2H3;1H/b17-16+;/t18-,19-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZIFGYKDWQAAK-SSFKTDSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(C(=O)OCC)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](C(=O)OCC)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747758 |
Source
|
Record name | Ethyl (2R,3R,4E)-2-amino-3-hydroxyoctadec-4-enoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
355803-79-1 |
Source
|
Record name | 4-Octadecenoic acid, 2-amino-3-hydroxy-, ethyl ester, hydrochloride (1:1), (2R,3R,4E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355803-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2R,3R,4E)-2-amino-3-hydroxyoctadec-4-enoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.